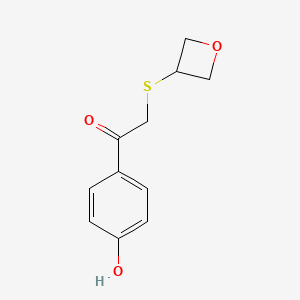![molecular formula C11H15Cl2N3 B13644519 [(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Amination: The resulting compound is then subjected to amination reactions to introduce the methanamine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine
In medicine, derivatives of benzodiazoles are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(prop-1-en-2-yl)-1H-indole: Another heterocyclic compound with similar structural features.
N-(Prop-2-en-1-yl)acetamide: A compound with a similar prop-2-en-1-yl group.
Methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1H-indole-3-carboxylate: A related indole derivative.
Uniqueness
What sets [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride apart is its unique combination of the benzodiazole ring with the prop-2-en-1-yl and methanamine groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C11H15Cl2N3 |
|---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
(1-prop-2-enylbenzimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-12;;/h2-6H,1,7-8,12H2;2*1H |
InChI-Schlüssel |
YZLXSPFMFMYUNF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2N=C1CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


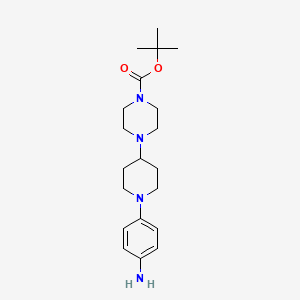
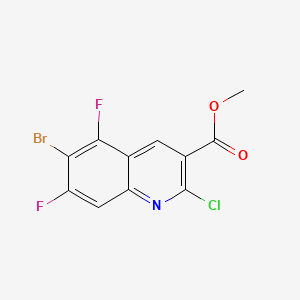

![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)

![2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)
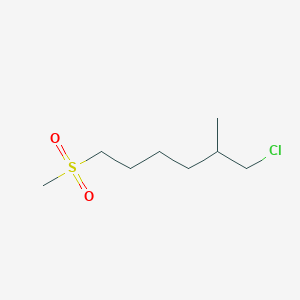
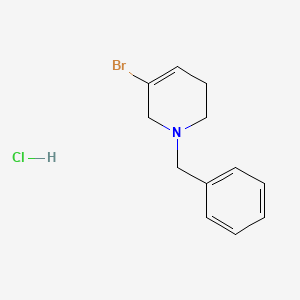
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)
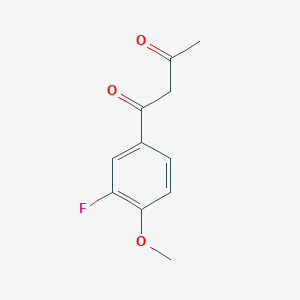
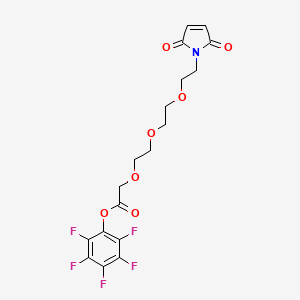
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)

